(4-Chloro-2-methylphenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine
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Overview
Description
(4-Chloro-2-methylphenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine is a complex organic compound that has garnered attention in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a pteridine core substituted with chloro, methyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methylphenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pteridine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions:
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-methylphenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pteridine core.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
(4-Chloro-2-methylphenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It shows promise as a potential therapeutic agent, particularly in cancer treatment, due to its ability to inhibit specific cellular pathways.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Chloro-2-methylphenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine involves its interaction with cellular proteins, particularly cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle, leading to the inhibition of cancer cell proliferation . This selective targeting of tumor cells makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their CDK inhibitory activity.
Thioglycoside derivatives: These compounds have shown significant cytotoxic activities against various cancer cell lines.
Uniqueness
(4-Chloro-2-methylphenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs. This makes it a more potent inhibitor compared to other similar compounds, providing a distinct advantage in therapeutic applications.
Properties
IUPAC Name |
4-N-(4-chloro-2-methylphenyl)-2-N-(3-fluorophenyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN6/c1-11-9-12(20)5-6-15(11)25-18-16-17(23-8-7-22-16)26-19(27-18)24-14-4-2-3-13(21)10-14/h2-10H,1H3,(H2,23,24,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOLUWBFYDIPQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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